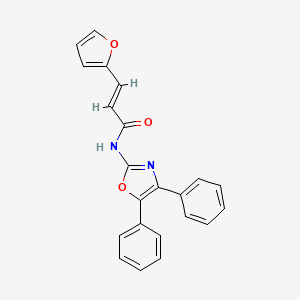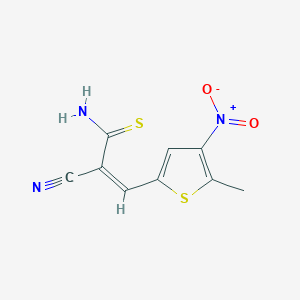![molecular formula C16H14BrClO3 B4625582 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)
3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde
Descripción general
Descripción
Synthesis Analysis
Synthesis of bromo and chloro substituted benzaldehydes often involves multi-step reactions, starting from simpler benzaldehyde derivatives or through direct functionalization of aromatic rings. For example, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using selective palladium-catalyzed ortho-bromination as a key step, showcasing the complexity and specificity of such synthetic routes (Dubost et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopy, provides insight into the compound's configuration and intramolecular interactions. Studies often focus on the crystal structure, vibrational spectroscopy (FT-IR, FT-Raman), and theoretical calculations (DFT) to understand the compound's geometry, electronic properties, and potential for intramolecular proton transfer, as seen in related compounds (Yıldırım et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving bromo and chloro substituted compounds can lead to a variety of products depending on the reaction conditions and the presence of catalysts. For instance, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro- 3-buten-2-one with benzenethiols in the presence of InCl3•4H2O showcases the compound's reactivity and the influence of substituents on reaction outcomes (Zhao et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde, due to its structural complexity, may have potential applications in synthetic chemistry. For instance, similar brominated and chlorinated compounds have been used in the synthesis of more complex molecules. An example includes the study by Banerjee et al., where 3-hydroxy-4-methoxy-benzaldehyde was used in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, showcasing the utility of halogenated benzaldehydes in organic synthesis and potentially in pharmaceutical compound development (Banerjee, Poon, & Bedoya, 2013).
Copolymerization and Material Science
Kharas et al. described the preparation of novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates with variations in halogenation, for copolymerization with styrene. This process involves the Knoevenagel condensation of ring-substituted benzaldehydes, which could be related to the use of 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde in similar chemical reactions. Such compounds have applications in developing new materials with specific thermal and structural properties, highlighting the relevance of halogenated benzaldehydes in materials science (Kharas et al., 2016).
Pharmaceutical Intermediates
Jiangao's research on the synthesis of ethyl vanillin from 3-bromo-4-hydroxy benzaldehyde demonstrates the role of brominated benzaldehydes as intermediates in synthesizing flavor and fragrance compounds. This indicates potential applications of 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde in the synthesis of similar compounds, which could be of interest in the pharmaceutical and food industries (Jiangao, 2010).
Propiedades
IUPAC Name |
3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-11-8-13(3-4-15(11)18)20-6-7-21-16-5-2-12(10-19)9-14(16)17/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTHEHBUIKXYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)

![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)
![(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625564.png)
![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)
